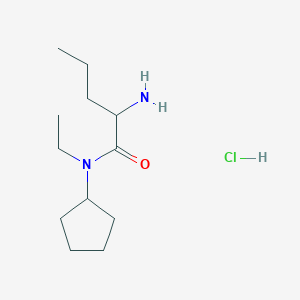
2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-Benzylsulfanyl-benzoic Acid Benzyl Ester involves a reaction of thiosalicylic acid with benzyl bromide-type compounds under certain conditions .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid” likely contains benzylsulfanyl, oxazole, and carboxylic acid functional groups .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Reactivity : The reactivity of 2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid derivatives has been explored through the chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile, leading to the formation of new 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. The reactivity of the chlorine atom with respect to N-, O-, and S-nucleophiles in these compounds has been investigated (Kornienko et al., 2014).
Chemical Transformations : The derivatives of 4-benzylsulfanyl-1,3-oxazole and 4-benzylsulfanyl-1,3-thiazole have been synthesized using amidophenacylating reagents. These compounds were then converted to 1,3-oxazole-4-sulfonyl and 1,3-thiazol-4-sulfonyl chlorides through oxidative chlorination, and subsequently used to prepare the corresponding sulfonamides (Kornienko et al., 2014).
Photophysical Properties : Novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized and characterized. These compounds exhibit fluorescence, absorbing in the range of 296 to 332 nm and emitting in the ranges of 368 to 404 nm, with excellent quantum yield. They have also been evaluated for in vitro antibacterial and antifungal activities (Phatangare et al., 2013).
Applications in Synthesis of Novel Compounds
Synthesis of Macrolides : 2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid derivatives have been used as intermediates in the synthesis of macrolides. Oxazoles can serve as masked forms of activated carboxylic acids and are utilized in the synthesis of complex molecules such as (±)-recifeiolide and (±)-di-0-methylcurvularin (Wasserman et al., 1981).
Future Directions
The future directions for research on “2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid” could include further studies on its synthesis, properties, and potential applications. Given the biological activities of similar compounds, it may also be of interest to explore its potential uses in medical or pharmaceutical contexts .
Mechanism of Action
Target of Action
The primary targets of 2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid are currently unknown
Mode of Action
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
It is known that benzylic compounds can participate in various reactions, potentially affecting multiple biochemical pathways . For instance, they can be involved in catabolic pathways, which break down larger molecules into smaller ones . They can also interact with amino acids, lipids, and other carbohydrates, which can be converted to various intermediates of glycolysis and the citric acid cycle .
Result of Action
Given the potential reactions of benzylic compounds, it is possible that this compound could induce changes in the target molecules, affecting their function and potentially leading to various cellular effects .
properties
IUPAC Name |
2-benzylsulfanyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-10(14)9-6-15-11(12-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAERXEPSLUMGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)

![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)
![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)


![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)
![5-(Bromomethyl)spiro[2.3]hexane](/img/structure/B1382558.png)
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382560.png)
![tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate](/img/structure/B1382563.png)
![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)
![tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1382566.png)